

In-Depth Technical Guide: 5-AMAM-2-CP (CAS Number 864628-19-3)

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Compound of Interest		
Compound Name:	5-AMAM-2-CP	
Cat. No.:	B2963481	Get Quote

Disclaimer: Publicly available scientific literature and databases currently lack specific quantitative data on the binding affinity, potency, and detailed experimental protocols for **5-AMAM-2-CP**. This guide provides a comprehensive overview based on its role as a metabolite of Acetamiprid and general knowledge of nicotinic acetylcholine receptor (nAChR) pharmacology. The experimental protocols described are generic and would require specific adaptation and validation for **5-AMAM-2-CP**.

Executive Summary

5-AMAM-2-CP is recognized as a significant metabolite of the widely used neonicotinoid insecticide, Acetamiprid. As a derivative of a potent insecticidal agent, **5-AMAM-2-CP** is classified as a nicotinic acetylcholine receptor (nAChR) agonist. These receptors are critical components of the central and peripheral nervous systems in both insects and mammals. While the parent compound, Acetamiprid, has been extensively studied, specific pharmacological and biochemical data for **5-AMAM-2-CP** are not readily available in the public domain. This technical guide aims to provide a foundational understanding of **5-AMAM-2-CP** for researchers, scientists, and drug development professionals by contextualizing its properties within the broader landscape of Acetamiprid metabolism and nAChR signaling. This document outlines the metabolic pathway from Acetamiprid, presents a general overview of nAChR signaling, and provides detailed, albeit generic, experimental protocols that can serve as a starting point for the in-depth characterization of this compound.

Chemical and Physical Properties



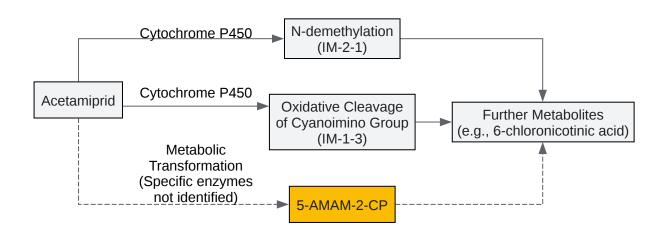
A summary of the known chemical properties of **5-AMAM-2-CP** is presented in the table below.

Property	Value
CAS Number	864628-19-3
Chemical Name	N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-acetamidine
Molecular Formula	C10H11CIN4
SMILES	CN(C(=N)C#N)Cc1ccc(nc1)Cl

Data derived from publicly available chemical databases.

Metabolism of Acetamiprid to 5-AMAM-2-CP

5-AMAM-2-CP is a product of the metabolic breakdown of Acetamiprid in various organisms. The primary metabolic transformations of Acetamiprid involve N-demethylation and the oxidative cleavage of the cyanoimino group. The enzymatic conversion leading to **5-AMAM-2-CP**, however, is not explicitly detailed in the available literature. The general metabolic fate of Acetamiprid suggests that cytochrome P450 enzymes play a crucial role in its biotransformation.



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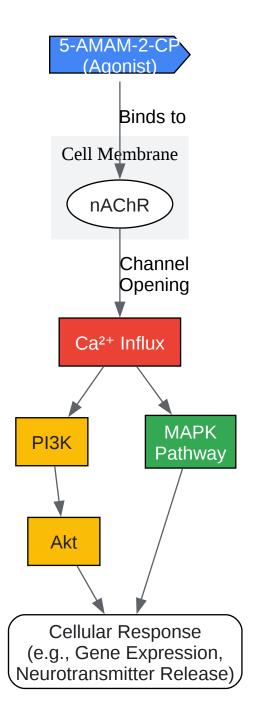
Metabolic Pathways of Acetamiprid.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

As a nicotinic acetylcholine receptor agonist, **5-AMAM-2-CP** is expected to bind to and activate these ligand-gated ion channels. nAChRs are pentameric protein complexes that, upon agonist binding, undergo a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the cell membrane and subsequent activation of voltage-gated ion channels and various downstream signaling cascades.

The activation of nAChRs can trigger several key signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which are involved in a wide range of cellular processes such as cell survival, proliferation, and differentiation.





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Generalized nAChR Signaling Pathway.

Experimental Protocols

The following are generic protocols that can be adapted for the characterization of **5-AMAM-2-CP**.



Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (K_i) of **5-AMAM-2-CP** for specific nAChR subtypes.

Materials:

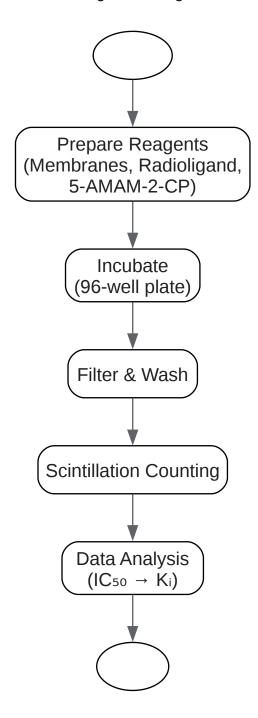
- Membrane preparations from cells expressing the nAChR subtype of interest (e.g., SH-EP1- $h\alpha4\beta2$, SH-SY5Y for $\alpha7$).
- Radioligand (e.g., [3 H]epibatidine for $\alpha 4\beta 2$, [125 I] α -bungarotoxin for $\alpha 7$).
- 5-AMAM-2-CP stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2.5 mM CaCl₂).
- Non-specific binding control (e.g., high concentration of nicotine or epibatidine).
- Glass fiber filters (e.g., Whatman GF/B).
- · Scintillation cocktail and counter.

Procedure:

- Prepare serial dilutions of 5-AMAM-2-CP.
- In a 96-well plate, add assay buffer, the serially diluted 5-AMAM-2-CP, the radioligand at a concentration close to its K_a, and the membrane preparation.
- For total binding wells, add buffer instead of the competitor. For non-specific binding wells, add the non-specific binding control.
- Incubate at room temperature for a predetermined time to reach equilibrium.
- Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.



- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the K_i value from the IC₅₀ using the Cheng-Prusoff equation.



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Radioligand Binding Assay Workflow.



Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for determining the functional potency (EC₅₀) and efficacy (I_{max}) of **5-AMAM-2-CP** on specific nAChR subtypes expressed in Xenopus oocytes.

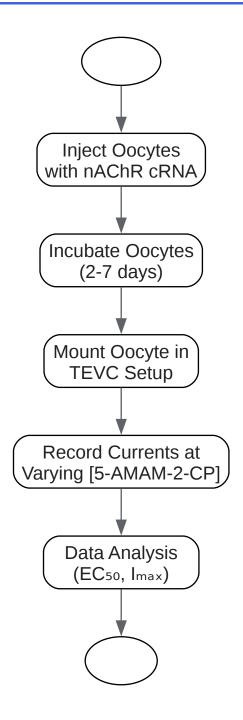
Materials:

- Xenopus laevis oocytes.
- cRNA for the desired nAChR subunits.
- Two-electrode voltage clamp setup.
- Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
- 5-AMAM-2-CP stock solution.

Procedure:

- Inject oocytes with the cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.
- Place an oocyte in the recording chamber and perfuse with recording solution.
- Impale the oocyte with two microelectrodes (voltage and current).
- Clamp the membrane potential at a holding potential (e.g., -70 mV).
- Apply increasing concentrations of 5-AMAM-2-CP to the oocyte and record the resulting current.
- Wash the oocyte with recording solution between applications to allow for recovery.
- Construct a concentration-response curve and fit the data to determine the EC₅₀ and I_{max}.





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TEVC Electrophysiology Workflow.

Conclusion and Future Directions

5-AMAM-2-CP, a metabolite of Acetamiprid, is an agonist of nicotinic acetylcholine receptors. While its existence is documented, a significant gap remains in the scientific literature regarding its specific pharmacological and toxicological profile. The lack of quantitative data on its







interaction with nAChR subtypes and detailed studies on its mechanism of action presents a clear need for further research. The experimental frameworks provided in this guide offer a starting point for the systematic characterization of **5-AMAM-2-CP**. Future studies should focus on determining its binding affinities and functional potencies across a range of nAChR subtypes to understand its potential biological effects and to conduct a thorough risk assessment. Such data will be invaluable for regulatory agencies, environmental scientists, and the broader toxicology community.

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